molecular formula C7H7BF3NO2 B13412270 (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid

(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid

Cat. No.: B13412270
M. Wt: 204.94 g/mol
InChI Key: GZOHHVSZSMINLZ-UHFFFAOYSA-N
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Description

(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid is an organoboron compound that features a pyridine ring substituted with a methyl group at the 2-position, a trifluoromethyl group at the 6-position, and a boronic acid group at the 3-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Mechanism of Action

The primary mechanism of action for (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid involves its role as a reagent in Suzuki-Miyaura coupling reactions. In this reaction, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process is highly efficient and tolerant of various functional groups, making it a valuable tool in organic synthesis.

Comparison with Similar Compounds

(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid can be compared with other pyridinylboronic acids:

These comparisons highlight the unique structural features of this compound, particularly the presence of the trifluoromethyl group, which can influence its reactivity and the types of reactions it undergoes.

Properties

Molecular Formula

C7H7BF3NO2

Molecular Weight

204.94 g/mol

IUPAC Name

[2-methyl-6-(trifluoromethyl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C7H7BF3NO2/c1-4-5(8(13)14)2-3-6(12-4)7(9,10)11/h2-3,13-14H,1H3

InChI Key

GZOHHVSZSMINLZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(N=C(C=C1)C(F)(F)F)C)(O)O

Origin of Product

United States

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